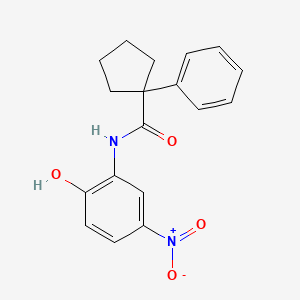

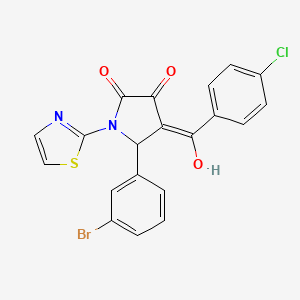

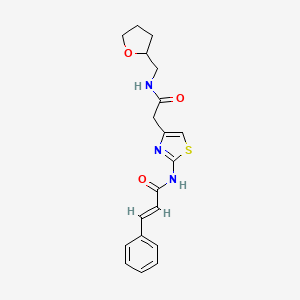

N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide, also known as HNPF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

科学的研究の応用

Bioactive Metabolites and Detoxification Pathways

N-(2-hydroxy-5-nitrophenyl)acetamide is produced through microbial degradation of 2-benzoxazolinone (BOA) and 2-acetamido-phenol. It is also transformed into related compounds, including N-(2-hydroxy-5-nitrosophenyl)acetamide and N-(2-hydroxy-3-nitrophenyl)acetamide. These compounds have been identified using advanced techniques like LC/HRMS, MS/MS, and NMR. When microorganisms encounter N-(2-hydroxy-5-nitrophenyl)acetamide, they detoxify it by glucosylation, yielding a glucoside derivative .

Fungicidal Properties

N-(2-hydroxy-5-nitrophenyl)acetamide and its derivatives exhibit fungicidal properties. The compound can be synthesized in several stages, starting from 2-amino-4-nitrophenol. Its potential as a fungicide warrants further investigation .

Gene Expression Modulation in Plants

At a concentration of 1 mM, N-(2-hydroxy-5-nitrophenyl)acetamide influences gene expression in Arabidopsis thaliana. Notably, the pathogen-inducible terpene synthase TPS04 gene shows significant upregulation. However, the bioactivity of the compound is rapidly neutralized by glucosylation .

Phytotoxic Metabolites and Plant Responses

When exposed to N-(2-hydroxy-5-nitrophenyl)acetamide, plants such as Brassica oleracea var. gongylodes (kohlrabi) and Arabidopsis thaliana undergo specific responses. These include the synthesis of glucoside derivatives as detoxification products. The compound’s impact on plant physiology and defense mechanisms is an intriguing area of study .

Microbial Transformation Products

Microorganisms like Pseudomonas laurentiana, Arthrobacter MPI763, and yeast species metabolize N-(2-hydroxy-5-nitrophenyl)acetamide. They produce transformation products, including glucoside derivatives and 2-acetamido-4-nitrophenyl sulfate. Understanding these microbial pathways sheds light on environmental interactions .

Chemical Biology and Oligomer Formation

The formation of dimers and trimers from N-(2-hydroxy-5-nitrophenyl)acetamide provides insights into its chemical biology. These oligomers represent an alternative pathway to phenoxazinone derivatives. Detailed structural analyses using LC/HRMS, MS/MS, and NMR contribute to our understanding of this intriguing compound .

特性

IUPAC Name |

N-(2-hydroxy-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-16-9-8-14(20(23)24)12-15(16)19-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12,21H,4-5,10-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOCLSFPWBGFBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butyl-1-((2-chloro-4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2464166.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene](/img/structure/B2464168.png)

![2,6-difluoro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2464180.png)

![N-(3,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2464185.png)